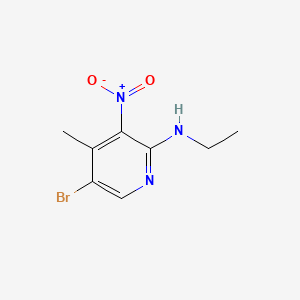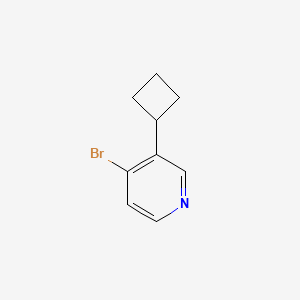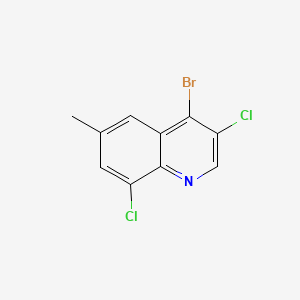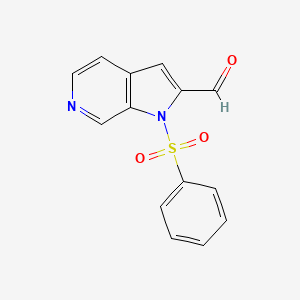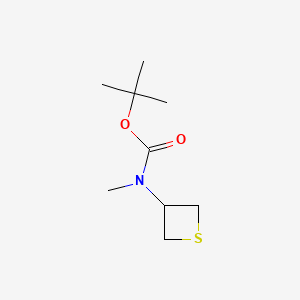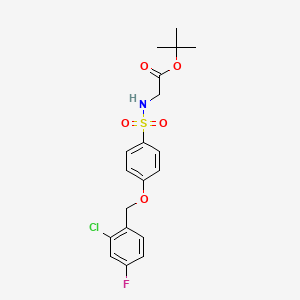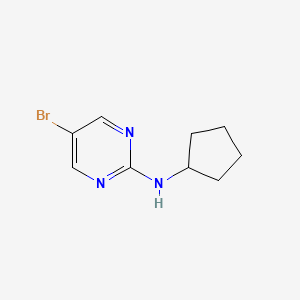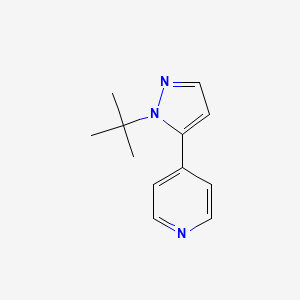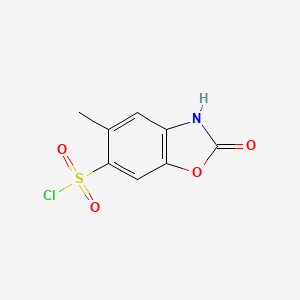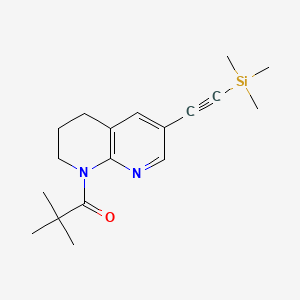
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a complex organic compound featuring a naphthyridine core with a trimethylsilyl ethynyl substituent
Scientific Research Applications
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the trimethylsilyl ethynyl group: This step often involves the use of trimethylsilyl acetylene in the presence of a suitable catalyst.
Final functionalization:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthyridine core or the trimethylsilyl ethynyl group.
Substitution: The compound can participate in substitution reactions, particularly at the trimethylsilyl ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-silylated compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets. The trimethylsilyl ethynyl group can participate in various binding interactions, while the naphthyridine core may interact with enzymes or receptors. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(6-ethynyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one: Lacks the trimethylsilyl group, which may affect its reactivity and binding properties.
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-1,8-naphthyridin-1(2H)-yl)propan-1-one: Similar structure but without the dihydro modification, potentially altering its chemical behavior.
Uniqueness
The presence of the trimethylsilyl ethynyl group in 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one imparts unique reactivity and binding properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-1-[6-(2-trimethylsilylethynyl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OSi/c1-18(2,3)17(21)20-10-7-8-15-12-14(13-19-16(15)20)9-11-22(4,5)6/h12-13H,7-8,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGZNBXNFIFQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678405 |
Source


|
| Record name | 2,2-Dimethyl-1-{6-[(trimethylsilyl)ethynyl]-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-79-0 |
Source


|
| Record name | 2,2-Dimethyl-1-{6-[(trimethylsilyl)ethynyl]-3,4-dihydro-1,8-naphthyridin-1(2H)-yl}propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
